Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid
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Overview
Description
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid is a complex organic compound with the molecular formula C12H16O2. It is characterized by a unique tricyclic structure, which makes it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes cyclization reactions to form the tricyclic core, followed by functionalization to introduce the carboxylic acid group. Common reagents used in these reactions include strong acids or bases, catalysts, and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity, which are essential for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions. The molecular targets and pathways involved can vary widely, making it a versatile compound for research .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.1,2,5]undec-3-ene: Another tricyclic compound with a similar structure but different functional groups.
Tricyclo[4.3.1.1,3,8]undec-3-ene: A closely related compound with slight variations in the tricyclic core.
Uniqueness
What sets Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid apart is its specific combination of a tricyclic structure and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
tricyclo[4.3.1.13,8]undec-4-ene-4-carboxylic acid |
InChI |
InChI=1S/C12H16O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h6-10H,1-5H2,(H,13,14) |
InChI Key |
SCJHTMDSYKBKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C(=C3)C(=O)O |
Origin of Product |
United States |
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